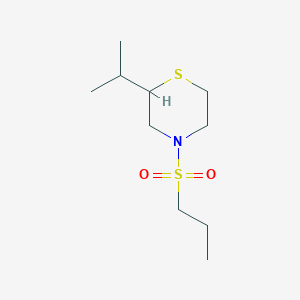
1-(Oxan-4-ylmethylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxan-4-ylmethylsulfonyl)piperidine, also known as N-[(4-oxan-4-ylmethyl)sulfonyl]-1-piperidinecarboxamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperidine derivative that contains a sulfonyl group and an oxan-4-ylmethyl group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 1-(Oxan-4-ylmethylsulfonyl)piperidine is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the adenosine A1 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(Oxan-4-ylmethylsulfonyl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which may contribute to its anti-inflammatory and analgesic effects. Additionally, it has been shown to induce apoptosis in cancer cells, which may contribute to its potential use as an anticancer agent. Furthermore, it has been shown to protect against oxidative stress and neuronal damage, which may contribute to its potential use as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Oxan-4-ylmethylsulfonyl)piperidine in lab experiments is its ability to inhibit COX-2 and NF-κB, which are important targets for the development of anti-inflammatory and anticancer drugs. Additionally, it has been shown to have low toxicity and high selectivity for its targets. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 1-(Oxan-4-ylmethylsulfonyl)piperidine. One direction is to optimize the synthesis method to produce higher yields and reduce the use of toxic reagents. Another direction is to study the compound's pharmacokinetics and bioavailability in vivo, as well as its potential for drug-drug interactions. Additionally, further research is needed to elucidate the compound's mechanism of action and its potential use in the treatment of pain, inflammation, cancer, and neurodegenerative diseases. Finally, research on the compound's structure-activity relationship may lead to the development of more potent and selective analogs.
Synthesemethoden
1-(Oxan-4-ylmethylsulfonyl)piperidine can be synthesized using several methods, including the reaction of piperidine with oxan-4-ylmethylsulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of piperidine with oxan-4-ylmethylsulfonyl isocyanate in the presence of a base such as potassium carbonate. These methods have been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(Oxan-4-ylmethylsulfonyl)piperidine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, it has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in vitro.
Eigenschaften
IUPAC Name |
1-(oxan-4-ylmethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c13-16(14,12-6-2-1-3-7-12)10-11-4-8-15-9-5-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMDQNKUUVCEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-4-ylmethylsulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)


![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)


![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)
![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)
![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)
![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)


![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)